molecular formula C13H19N B14754126 (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine

(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B14754126
M. Wt: 189.30 g/mol
InChI Key: DMJGSGUUPYFGBN-LBPRGKRZSA-N
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Description

(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a tert-butyl group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core, which can be derived from commercially available starting materials.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amine Introduction: The amine group is introduced via reductive amination, where the ketone intermediate is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Imines, oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated and N-acylated derivatives.

Scientific Research Applications

(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both the indane core and the tert-butyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and drug design.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1S)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12H,5,7,14H2,1-3H3/t12-/m0/s1

InChI Key

DMJGSGUUPYFGBN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(CC[C@@H]2N)C=C1

Canonical SMILES

CC(C)(C)C1=CC2=C(CCC2N)C=C1

Origin of Product

United States

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